4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with a dioxaborolane group. It is widely used in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL typically involves the reaction of pyridin-3-OL with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The dioxaborolane group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic ester under mild conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL exerts its effects involves the formation of boron-oxygen bonds. The dioxaborolane group acts as a Lewis acid, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the compound forms a complex with palladium, enabling the transfer of the boron group to the organic substrate, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL stands out due to its pyridine ring, which imparts unique electronic properties. This makes it particularly effective in facilitating certain chemical reactions, such as the Suzuki-Miyaura coupling, compared to other boronic esters.
Properties
Molecular Formula |
C11H16BNO3 |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-7-9(8)14/h5-7,14H,1-4H3 |
InChI Key |
DPMDXQJUAWGYOM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)O |
Origin of Product |
United States |
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